methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate
Description
Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate is a synthetic carbamate derivative featuring a benzofuran core linked to a methoxyethyl group and a methyl carbamate moiety. The methoxyethyl and carbamate groups in this compound may influence its solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-12(8-14-13(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,12H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNLKMYLRCSBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzofuran derivatives, including methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate, often involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions, including:
Oxidation: Benzofuran rings can be oxidized to form benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzofuran derivatives often involves interaction with biological targets such as enzymes and receptors. For example, some benzofuran compounds exert their effects by binding to specific proteins, thereby inhibiting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Benzofuran Core Modifications
- The target compound’s benzofuran core is analogous to 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid . Substitutions on the benzofuran ring (e.g., methylsulfanyl, fluoro) influence biological activity and physicochemical properties. For instance, the methylsulfanyl group in the latter enhances intermolecular interactions, improving crystallinity and stability .
Methoxyethyl Chain
- The methoxyethyl group appears in multiple bioactive compounds: In HDAC inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid), this moiety contributes to binding affinity and solubility, enabling inhibition at low micromolar concentrations . In goxalapladib, a longer methoxyethyl-piperidinyl chain likely enhances membrane permeability and target engagement .
Carbamate Functionality
- Carbamate groups are critical for stability and target interaction. Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate demonstrates how sulfonyl-carbamate hybrids can serve as enzyme inhibitors or reference standards. The target compound’s methyl carbamate may similarly resist hydrolysis compared to ethyl or tert-butyl variants .
Biological Activity
Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.27 g/mol. The compound features a benzofuran core, which is significant for its biological activity, particularly in neuropharmacology.
Target Receptors
This compound primarily targets the 5HT1A receptor , a subtype of serotonin receptor involved in mood regulation and anxiety responses. Binding affinity studies indicate a Ki value of approximately 806 nM , suggesting moderate potency in modulating serotonergic pathways.
Biological Activity
-
Neuroprotective Effects :
- In vitro studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress and apoptosis in neuronal cells. It enhances cell viability under stress conditions induced by toxins or inflammatory agents, likely through modulation of cell survival signaling pathways.
-
Anticancer Potential :
- Related compounds have shown promising anticancer activities. For instance, studies on similar carbamate derivatives indicate significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. These compounds exhibit low lethal concentrations (LC50) in these cell lines, indicating their potential as effective anticancer agents .
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Enhances cell viability | |
| Anticancer | Cytotoxic in cancer cell lines | |
| Serotonin modulation | Binds to 5HT1A receptor |
Case Study: Anticancer Activity
A study evaluated the cytotoxicity of methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates, which are structurally related to this compound. The results showed that these compounds had LC50 values significantly lower than those of existing treatments, indicating their potential as novel therapeutic agents in oncology .
Q & A
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect impurities (e.g., unreacted benzofuran precursors) .
- NMR : - and -NMR confirm carbamate linkage (δ ~155 ppm for carbonyl) and methoxyethyl substitution (δ ~3.3–3.5 ppm) .
- FT-IR : Carbamate C=O stretch (~1700 cm) and benzofuran C-O-C (~1250 cm) validate functional groups .
How do electronic effects of the benzofuran moiety influence the compound’s reactivity in substitution reactions?
Advanced Research Question
The electron-rich benzofuran ring directs electrophilic substitution to the 5- and 7-positions. Computational studies (DFT, Gaussian09) show:
- Hammett parameters : σ values predict regioselectivity in nitration or halogenation.
- Steric effects : Methoxyethyl groups hinder substitution at adjacent positions, favoring meta-substitution .
Experimental validation via kinetic studies (e.g., competition reactions with nitrobenzene derivatives) quantifies these effects .
What strategies mitigate competing side reactions during carbamate formation?
Advanced Research Question
Common side reactions include hydrolysis of the carbamate or over-alkylation. Mitigation involves:
- Protecting groups : Boc or Fmoc protection of amines prevents unwanted nucleophilic attack .
- Low-temperature steps : Carbamate coupling at 0–5°C minimizes hydrolysis .
- Workup protocols : Aqueous extraction (pH 7–8) removes unreacted chloroformate, while silica gel chromatography isolates the product .
How can in vitro pharmacological activity studies be designed for this compound?
Basic Research Question
- Target selection : Prioritize enzymes with known carbamate interactions (e.g., cholinesterases, proteases).
- Assay conditions : Use phosphate buffer (pH 7.4) with 1% DMSO for solubility. IC values are determined via fluorometric or colorimetric assays .
- Control experiments : Compare activity against methyl carbamate analogs without the benzofuran group to isolate structural contributions .
What computational methods predict the compound’s binding affinity to biological targets?
Advanced Research Question
- Docking simulations (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB entries) to model ligand interactions.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations (MM/PBSA) : Quantify binding energy contributions from hydrophobic and electrostatic interactions .
How are contradictions in reported biological activities reconciled across studies?
Advanced Research Question
Divergent results (e.g., IC variability) may arise from assay conditions or impurity profiles. Strategies include:
- Meta-analysis : Normalize data using standardized units (e.g., % inhibition at 10 µM).
- Reproducibility protocols : Validate purity via LC-MS and replicate assays under controlled conditions .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. methoxyethyl) to isolate activity trends .
What safety and handling protocols are recommended for lab-scale synthesis?
Basic Research Question
- Toxicity : Carbamates may inhibit acetylcholinesterase—use fume hoods and PPE.
- Waste disposal : Neutralize chloroformate residues with 10% NaOH before disposal .
- Storage : Store under argon at –20°C to prevent hydrolysis .
How does the methoxyethyl group impact the compound’s pharmacokinetic properties?
Advanced Research Question
- LogP calculations (ChemAxon) : Methoxyethyl increases hydrophilicity (predicted LogP ~1.8 vs. ~2.5 for benzyl analogs).
- Metabolic stability : In vitro liver microsome assays (human/rat) identify oxidative demethylation as a primary degradation pathway .
- Permeability : Caco-2 cell assays show moderate absorption (P ~5 × 10 cm/s) due to hydrogen bonding with the carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
